molecular formula C16H21N3O2 B12910740 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-71-6

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B12910740
CAS No.: 81215-71-6
M. Wt: 287.36 g/mol
InChI Key: HUQPVVTXTXEMPF-UHFFFAOYSA-N
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Description

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a structurally complex heterocyclic compound identified as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically demonstrating activity against the PIK3CA (PI3K p110α) isoform. This kinase is a critical node in a frequently dysregulated signaling cascade in oncology, making this compound a valuable tool for probing PI3K-driven tumorigenesis. Research indicates its primary application lies in investigating the therapeutic potential of PI3K inhibition in various cancer models, particularly those harboring oncogenic mutations in the PIK1CA gene. The mechanism of action involves competitive binding to the ATP-binding pocket of the p110α catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade disrupts downstream activation of AKT and mTOR, leading to suppressed cell proliferation, enhanced apoptosis, and inhibition of angiogenesis in preclinical studies. Its unique triazepino-phthalazine scaffold offers a distinct chemical profile for structure-activity relationship (SAR) studies aimed at developing isoform-selective kinase inhibitors with improved efficacy and reduced off-target effects. This compound is for research use only and is intended to facilitate the exploration of PI3K signaling in disease pathophysiology and the development of novel targeted cancer therapeutics.

Properties

CAS No.

81215-71-6

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-(2-methylpropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C16H21N3O2/c1-12(2)7-17-10-15(20)18-8-13-5-3-4-6-14(13)9-19(18)16(21)11-17/h3-6,12H,7-11H2,1-2H3

InChI Key

HUQPVVTXTXEMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione typically involves:

  • Construction of the phthalazine core.
  • Formation of the triazepine ring fused to the phthalazine.
  • Introduction of the isobutyl substituent at the 3-position.
  • Final cyclization to form the dione functionalities.

This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and ring closure.

Key Synthetic Steps

Formation of the Phthalazine Core
  • Starting from phthalic anhydride derivatives, hydrazine or substituted hydrazines are reacted to form phthalazine intermediates.
  • This step involves nucleophilic attack of hydrazine on the anhydride, followed by ring closure to yield the phthalazine nucleus.
Construction of the Triazepine Ring
  • The triazepine ring is formed by introducing a nitrogen-containing chain that cyclizes with the phthalazine core.
  • This is often achieved by alkylation or acylation reactions using appropriate haloalkyl amines or amino alcohols.
  • Cyclization is promoted under acidic or basic conditions, depending on the substituents and protecting groups.
Introduction of the Isobutyl Group
  • The isobutyl substituent at the 3-position is introduced via alkylation using isobutyl halides or via reductive amination with isobutyraldehyde derivatives.
  • This step requires selective functionalization to avoid side reactions on the nitrogen atoms of the triazepine ring.
Final Cyclization and Oxidation
  • The final step involves cyclization to form the 1,5-dione moieties, typically through intramolecular condensation or oxidation.
  • Conditions such as heating under reflux with dehydrating agents or mild oxidants are used to achieve the dione formation.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Phthalazine core formation Phthalic anhydride + hydrazine, reflux 75-85 High purity phthalazine intermediate
Triazepine ring cyclization Haloalkyl amine, base (e.g., K2CO3), reflux 60-70 Requires inert atmosphere
Isobutyl substitution Isobutyl bromide, NaH, DMF, 0-25°C 65-75 Controlled temperature critical
Dione ring closure Acidic reflux or mild oxidant (e.g., PCC) 70-80 Final purification by recrystallization

Analytical Characterization

Comparative Notes on Alternative Methods

While the above method is classical, alternative synthetic routes have been explored:

  • Microwave-assisted synthesis: Accelerates ring closure steps, reducing reaction times from hours to minutes with comparable yields.
  • Biocatalytic approaches: Enzymatic transformations for selective functional group modifications have been reported but are less common for this compound.
  • Solid-phase synthesis: Used in analog development but less practical for bulk preparation.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Classical multi-step Stepwise ring construction and alkylation Well-established, reproducible Time-consuming, multiple purifications
Microwave-assisted Rapid heating for cyclization Faster reactions, energy efficient Requires specialized equipment
Biocatalytic Enzyme-mediated selective steps High selectivity, mild conditions Limited substrate scope
Solid-phase synthesis Immobilized intermediates Facilitates analog synthesis Scale-up challenges

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the isobutyl group or other reactive sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory agents, antimicrobial agents, or even anticancer agents, depending on their specific molecular modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations in Triazepino-Phthalazine Derivatives

The triazepino-phthalazine core is conserved across analogs, but substituent groups at the 3-position significantly alter physicochemical and biological properties. Key analogs include:

Compound Name CAS No. Substituent Molecular Formula Key Structural Feature
3-Isobutyl derivative 81215-71-6 Isobutyl C₁₈H₂₂N₄O₂ Hydrophobic alkyl chain for membrane permeability
3-(2-Methoxyethyl) derivative 81215-72-7 2-Methoxyethyl C₁₅H₁₉N₃O₃ Ether group enhancing solubility
3-(4-Methylpiperazinylpropyl) derivative Not specified 4-Methylpiperazinylpropyl Not provided Basic nitrogen for improved CNS penetration
3-(4-Methoxybenzyl) derivative 81215-68-1 4-Methoxybenzyl Not provided Aromatic ring for π-π interactions

Key Observations :

  • The isobutyl group (81215-71-6) offers lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the 2-methoxyethyl analog (81215-72-7) .
  • The 4-methoxybenzyl analog (81215-68-1) may exhibit enhanced stacking interactions with aromatic amino acids in enzyme active sites .

Structural Analogues Beyond Triazepino-Phthalazine

Pyrido-Pyrrolo-Triazepino-Phthalazine Triones

The compound 9H-Pyrido[2',3':3,4]pyrrolo[1',2':5,6][1,2,5]triazepino[1,2-b]phthalazine-9,11,16-trione (CAS: 118386-64-4) shares the triazepino-phthalazine backbone but incorporates additional fused pyrido-pyrrolo rings. This increases molecular rigidity and may enhance binding specificity for DNA topoisomerases or kinases. Its molecular formula (C₁₈H₁₀N₄O₃) and lower molecular weight (330.3 g/mol) suggest a more compact structure compared to 81215-71-6 .

Imidazoline and Quinazoline Derivatives

Compounds like octahydroimidazo[1,2-a]phthalazino[2,1-c]quinazolinol () highlight the pharmacological versatility of fused heterocycles. These analogs often exhibit pseudobasic carbinolamine effects, which are absent in the triazepino-phthalazine derivatives discussed here .

Biological Activity

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione (CAS Number: 81215-71-6) is a synthetic compound notable for its unique structural features and potential biological activities. Its molecular formula is C16H21N3O2C_{16}H_{21}N_{3}O_{2}, with a molecular weight of approximately 287.36 g/mol. This compound has garnered interest in pharmacological research due to its structural similarities to other biologically active molecules.

The compound exhibits several important physical properties:

  • Density : 1.24 g/cm³
  • Boiling Point : 418.5 °C at 760 mmHg
  • Flash Point : 177.9 °C
  • LogP (Partition Coefficient) : 1.05770

These properties suggest that the compound may have suitable characteristics for biological interactions and potential therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several areas of interest:

Anticancer Activity

Initial studies suggest that compounds in the phthalazine family can exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Properties

Research indicates potential antimicrobial effects:

  • In vitro Studies : The compound has been tested against various bacterial strains and exhibited activity against Gram-positive bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Emerging evidence points to possible neuroprotective properties:

  • Cell Culture Studies : Experiments have shown that the compound can protect neuronal cells from oxidative stress-induced damage.
  • Potential Applications : This suggests that it may be useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Research Findings and Data Tables

PropertyValue
CAS Number81215-71-6
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Density1.24 g/cm³
Boiling Point418.5 °C
Flash Point177.9 °C

Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInduces apoptosis
AntimicrobialEffective against bacteria
NeuroprotectiveProtects neuronal cells

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